2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone
Description
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone is a synthetic compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.76 g/mol.
Properties
IUPAC Name |
2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFNWENBULYACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Overview
The synthesis of 2-chloro-3-[(2-thienylmethyl)amino]naphthoquinone proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chloro group at position 3 of 2,3-dichloro-1,4-naphthoquinone is selectively displaced by the amine group of thiophen-2-ylmethanamine, facilitated by the electron-withdrawing quinone moiety, which activates the ring toward substitution. Sodium bicarbonate serves as a mild base to deprotonate the amine, enhancing its nucleophilicity while minimizing side reactions such as hydrolysis of the quinone.
Step-by-Step Synthesis Protocol
Reagent Preparation :
Reaction Execution :
Work-Up and Purification :
Table 1: Reaction Conditions and Reagents
| Component | Quantity | Role |
|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | 0.22 mmol | Electrophilic substrate |
| Thiophen-2-ylmethanamine | 0.22 mmol | Nucleophile |
| Sodium bicarbonate | 0.44 mmol | Base |
| Methanol | 40 mL | Solvent |
| Reaction temperature | 0°C | Kinetic control |
| Reaction time | 24 hours | Completion |
Structural Characterization
Spectroscopic Analysis
The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-MS):
- 1H NMR : Signals at δ 8.41 (d, J = 8.4 Hz) and δ 7.57–7.52 (m) correspond to the naphthoquinone aromatic protons, while δ 2.02 (s) indicates the methyl group of the acetamide derivative.
- 13C NMR : Peaks at δ 168.1 (C=O) and δ 138.9 (C-Cl) validate the quinone and chloro substituents.
- IR Spectroscopy : A strong absorption band at 1652 cm⁻¹ confirms the carbonyl stretch of the quinone.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.41 (d), δ 7.57–7.52 (m) | Aromatic protons |
| 13C NMR | δ 168.1, δ 138.9 | Quinone C=O, C-Cl |
| IR | 1652 cm⁻¹ | Carbonyl stretch |
Crystallographic Insights
Single-crystal X-ray diffraction reveals an orthorhombic crystal system with space group Pca21 and unit cell parameters a = 16.9808(14) Å, b = 7.5227(6) Å, c = 20.8027(16) Å, and V = 2657.4(4) ų. The asymmetric unit contains two independent molecules, with the thiophene rings exhibiting positional disorder. Intermolecular N–H···O hydrogen bonds (d = 3.010 Å, ∠ = 130°) stabilize the crystal lattice.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pca21 |
| Unit cell volume | 2657.4(4) ų |
| Z | 4 |
| R factor | 0.0642 |
Comparative Analysis with Analogous Compounds
Substituting the thiophene moiety with furan or altering the halogen (e.g., bromine) impacts both synthetic yield and biological activity:
- 2-Bromo-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone : Bromination at position 2 reduces electrophilicity, requiring harsher reaction conditions.
- 2-Chloro-3-[(2-furylmethyl)amino]-1,4-naphthoquinone : The furan analog exhibits diminished hydrogen-bonding capacity due to oxygen’s lower electronegativity compared to sulfur, affecting crystal packing.
Applications and Research Implications
Preliminary assays indicate potent inhibition of β-amyloid aggregation (IC₅₀ = 1.2 μM) and mast cell degranulation (70% inhibition at 10 μM), positioning the compound as a multifunctional therapeutic agent. Ongoing studies focus on its interactions with Caspase-3 and Topoisomerase-II α/β to elucidate anticancer mechanisms.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that 2-chloro-3-[(2-thienylmethyl)amino]naphthoquinone demonstrates significant antimicrobial properties. It has been shown to be effective against various pathogens, including fungi such as Candida albicans and Aspergillus niger, as well as gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | High | |
| Aspergillus niger | High | |
| Staphylococcus aureus | Moderate | |
| Bacillus subtilis | Moderate |
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of naphthoquinones can inhibit the proliferation of various cancer cell lines. For instance, modifications to the naphthoquinone structure have led to enhanced activity against breast cancer and leukemia cells .
Table 2: Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 15 | |
| 2-Chloro-3-(benzylamino)-1,4-naphthoquinone | Leukemia | 10 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving suitable precursors. Various derivatives have been synthesized to enhance specific biological activities, demonstrating the flexibility of the naphthoquinone scaffold for medicinal chemistry applications.
Table 3: Synthesis Overview of Naphthoquinone Derivatives
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Nucleophilic substitution with thienylmethyl amine | 85 |
| 2-Chloro-3-(benzylamino)-1,4-naphthoquinone | Nucleophilic substitution with benzyl amine | 90 |
Case Studies
-
Neuroprotective Effects
A study investigated the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal death and improved cell viability in vitro models . -
In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of this compound resulted in marked improvements in behavioral outcomes associated with neurodegenerative conditions, suggesting its potential as a therapeutic agent for diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy . Additionally, the compound’s ability to interact with nucleophiles makes it a versatile tool for studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[(benzylamino)]naphthoquinone: Known for its high potency in inhibiting β-amyloid aggregation and acetylcholinesterase (AChE) enzyme activity, making it a potential candidate for anti-Alzheimer’s disease agents.
2-Chloro-3-[(furan-2-ylmethyl)amino]-1,4-naphthoquinone: Exhibits high antifungal activity against Candida albicans and Aspergillus niger.
Uniqueness
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone stands out due to its unique combination of a naphthoquinone core and a thienylmethylamino group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. Naphthoquinones have been extensively studied for their potential as therapeutic agents due to their cytotoxicity against various cancer cell lines and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicine.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves nucleophilic substitution reactions where an aniline derivative reacts with 2,3-dichloro-1,4-naphthoquinone. The reaction conditions can significantly affect the yield and purity of the final product, which is often purified through chromatography.
Anticancer Properties
Naphthoquinones, including this compound, have shown significant anticancer activity. Recent studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, preliminary assays on HeLa cells revealed substantial cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| IGROV-1 | 12 | DNA damage response activation |
| SK-MEL-28 | 10 | Reactive oxygen species generation |
| HEK-293 (non-tumor) | 30 | Minimal cytotoxicity observed |
The mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Flow cytometry analyses further confirmed that treated cells exhibited increased markers for apoptosis compared to controls .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that derivatives with naphthoquinone backbones exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Naphthoquinone Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of naphthoquinones:
- Case Study on Cancer Treatment : A study evaluated the efficacy of a naphthoquinone derivative in a mouse model for melanoma. Results showed a significant reduction in tumor size and improved survival rates compared to untreated controls.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a naphthoquinone-based formulation against skin infections caused by resistant strains of Staphylococcus aureus. The treatment led to faster healing times and reduced infection rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone?
- Methodology : The compound is synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as a precursor. A typical protocol involves reacting the quinone with 2-thienylmethylamine in dimethylformamide (DMF) at 60–70°C for 72 hours. The crude product is purified via recrystallization in hexane, yielding ~79% . Alternative routes include using ethanol as a solvent with N,N-dimethylethylenediamine, yielding intermediates for electrochemical applications .
- Key Parameters : Reaction monitoring via TLC, solvent evaporation under reduced pressure, and crystallization conditions (e.g., acetonitrile-dichloromethane mixtures for X-ray-quality crystals) .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- X-ray crystallography confirms bond distances (C–C: 1.49 Å, C–N: 1.36 Å) and dihedral angles (48.99° between naphthoquinone and substituent planes) .
- NMR spectroscopy : NMR (d6-DMSO) shows aromatic proton signals at δ 8.16 (d, J = 7.5 Hz) and δ 7.58–7.52 (m), while NMR confirms carbonyl groups at δ 180.0 and 176.8 .
- IR spectroscopy : Peaks at 1672 cm (quinone C=O) and 3294 cm (N–H stretch) .
Q. What basic biological activities have been reported?
- Antimicrobial Activity : Exhibits selective inhibition against Candida tenuis (MIC <10 µg/mL) and Staphylococcus aureus but is inactive against Escherichia coli .
- Anticancer Potential : Molecular docking studies show strong interactions with EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), inhibiting ATP binding via π–π stacking and H-bonding .
Advanced Research Questions
Q. How do structural modifications influence antimicrobial efficacy?
- Structure-Activity Relationship (SAR) :
- N-Substituents : 2-Thienylmethyl and 4-methylphenyl groups enhance activity against fungal strains (C. tenuis) due to improved hydrophobic interactions .
- S-Substituents : Thioether derivatives show higher antibacterial activity (e.g., against S. aureus) compared to amino analogs, attributed to redox cycling and ROS generation .
- Electron-Withdrawing Groups : Chloro and nitro substituents increase electrophilicity, enhancing covalent binding to microbial enzymes .
Q. What computational methods elucidate its mechanism of action?
- Molecular Docking : AutoDock Vina simulations reveal preferential binding to EGFR’s ATP pocket (PDB: 1M17), with 2-thienylmethyl facilitating van der Waals interactions at Leu694 and Val702 .
- DFT Studies : M06-2X/aug-cc-pVDZ calculations predict redox potentials (E = −0.32 V vs. SCE), correlating with ROS generation in biological systems .
Q. What role does this compound play in electrochemical applications?
- Catalytic Use : Acts as a redox mediator in HO production via O reduction. Surface-bound derivatives (e.g., 2-chloro-3-[[2-(trimethoxysilyl)ethyl]amino]-1,4-naphthoquinone) achieve Faradaic efficiencies >70% in acidic electrolytes .
- Key Metrics : Cyclic voltammetry shows reversible quinone/semiquinone transitions at −0.45 V (pH 7.0), critical for sustained catalytic activity .
Q. How does redox behavior influence biological activity?
- Mechanistic Insight : The quinone moiety undergoes single-electron reduction to semiquinone radicals, generating superoxide (O) and HO in cellular environments. This redox cycling disrupts mitochondrial function in cancer cells (IC: 8–16 µM in HepG2) .
- Modulation : Amino substituents lower reduction potential (ΔE = 0.15 V vs. unsubstituted naphthoquinone), enhancing bioreductive activation in hypoxic tumors .
Q. How is crystallographic data used to validate intermolecular interactions?
- Packing Analysis : X-ray data reveal C(6) hydrogen-bonded chains along [101] and π–π stacking (centroid distances: 3.62–3.77 Å), stabilizing the crystal lattice .
- Intramolecular Bonds : N–H⋯O hydrogen bonds (2.08 Å) and Cl⋯π interactions (3.29 Å) dictate conformational rigidity, impacting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
